3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-9(14)13(8(10)11-12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJJVMDPIUWOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3190-32-7 | |
| Record name | 3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives. The reaction typically proceeds under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl or acyl groups.
Scientific Research Applications
3-Amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative with diverse applications in chemistry, biology, medicine, and industry. Triazoles, in general, have garnered interest in research due to their various biological activities, leading to their widespread use in medicinal chemistry .
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing complex molecules because of its unique structure, making it a valuable intermediate in organic synthesis.
Biology
This compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is studied for its interactions with biological targets and its ability to inhibit specific enzymes.
Medicine
In medicinal chemistry, this compound is explored for potential therapeutic applications and may serve as a lead compound for developing new drugs targeting various diseases.
Industry
this compound is used in developing agrochemicals and pharmaceuticals. Its versatility allows for creating products with enhanced efficacy and reduced side effects.
Comparison to Similar Compounds
This compound is unique due to the presence of both an amino group and a phenyl group on the triazole ring. This combination of substituents imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry. Some related compounds include:
- 1,2,4-Triazole: A parent compound with a similar triazole ring structure.
- 3-amino-1,2,4-triazole: A simpler analog with an amino group attached to the triazole ring.
- 4-phenyl-1,2,4-triazole: A compound with a phenyl group attached to the triazole ring.
Anticancer Potential
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations:
Halogenated derivatives (e.g., 3-bromo, 4-difluoromethyl) exhibit unique intermolecular interactions (e.g., Br⋯O) that stabilize crystal structures but may reduce solubility .
Hydrogen Bonding and Tautomerism: The amino group in the target compound facilitates intramolecular hydrogen bonding, similar to 4-(2,3-dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one, which adopts an enol-imine tautomer stabilized by N–H⋯O interactions . In contrast, methoxy-substituted analogs (e.g., 3-methoxy-4-methyl derivative) form planar crystal structures with mirror symmetry, reducing conformational flexibility .
Electron-Withdrawing vs. Electron-Donating Groups: Fluorophenyl substituents (e.g., 4-(2-fluorophenyl) derivatives) increase electrophilicity, enhancing interactions with biological targets like enzymes . Hydroxyphenyl groups (e.g., 4-amino-3-(4-hydroxyphenyl) analog) enable hydrogen-bonded 3D networks, useful in crystal engineering .
Pharmacological Potential
Table 2: Pharmacological Profiles of Triazol-5(4H)-one Derivatives
- Cardiac Modulation: Derivatives with piperazine moieties show dose-dependent negative inotropic effects (IC₅₀ = 2.1–8.3 μM), likely via calcium channel modulation, whereas the target compound’s amino group may favor alternative pathways .
- Anticonvulsant Activity: Alkoxy-substituted analogs (e.g., 4-pentyloxyphenyl) exhibit superior efficacy (PI = 11.0) compared to non-alkoxylated derivatives, highlighting the role of side-chain length in potency .
Crystallographic and Computational Insights
Table 3: Structural Parameters of Selected Triazol-5(4H)-one Crystals
- The target compound’s methyl and phenyl groups may induce steric hindrance, altering dihedral angles compared to planar analogs like the 3-methoxy-4-methyl derivative .
- DFT calculations on 4-(2-fluorophenyl)-3-(3-methoxybenzyl) derivatives reveal low HOMO-LUMO gaps (4.2 eV), correlating with high reactivity in biological systems .
Biological Activity
3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (commonly referred to as AMPT) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of AMPT based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C9H10N4O
IUPAC Name: this compound
SMILES Notation: CN1C(=O)N(C(=N1)N)C2=CC=CC=C2
The compound features a triazole ring that contributes to its biological activity through interactions with various molecular targets in biological systems. The presence of both an amino group and a phenyl group enhances its chemical properties and potential efficacy in medicinal applications.
Synthesis of AMPT
AMPT can be synthesized through various methods, typically involving the cyclization of hydrazine derivatives with formamide or similar compounds under reflux conditions. This method allows for the efficient formation of the triazole ring structure while maintaining high purity levels through recrystallization or chromatography techniques .
Antimicrobial Activity
Research indicates that AMPT exhibits significant antimicrobial properties , making it a candidate for further development as an antibacterial or antifungal agent. Triazoles are known to interact with microbial enzymes, disrupting their function and leading to cell death. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, suggesting that AMPT may share similar mechanisms .
Anticancer Properties
AMPT has been investigated for its anticancer potential . It is believed to exert its effects by inhibiting specific enzymes associated with cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit NF-kB signaling pathways, which play a crucial role in cancer progression and survival . In vitro studies have demonstrated that compounds containing triazole rings can significantly reduce the viability of cancer cells across multiple types, including leukemia and breast cancer cells .
The biological activity of AMPT is primarily attributed to its ability to bind to specific molecular targets within cells. These interactions can lead to:
- Enzyme inhibition: AMPT may inhibit enzymes involved in critical pathways such as DNA synthesis or metabolic processes.
- Disruption of cell signaling: By interfering with signaling pathways like NF-kB, AMPT can promote apoptosis in cancer cells.
The exact molecular targets and pathways affected by AMPT require further elucidation through detailed biochemical studies.
Case Studies and Research Findings
Several studies have documented the effects of AMPT and related compounds:
| Study | Findings |
|---|---|
| Xu et al. (2002) | Demonstrated broad-spectrum antimicrobial activity against various pathogens. |
| Jantova et al. (1998) | Reported significant anticancer activity in vitro against human cancer cell lines. |
| Holla et al. (1996) | Investigated the structure-activity relationship of triazole derivatives, establishing a link between chemical structure and biological efficacy. |
These studies highlight the potential applications of AMPT in both antimicrobial and anticancer therapies.
Q & A
Q. What are the recommended methods for synthesizing 3-amino-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one and its derivatives?
The synthesis typically involves cyclization reactions of substituted hydrazines or thiosemicarbazides under basic or acidic conditions. For example, related triazolone derivatives are synthesized using nucleophilic substitution with amines or thiols (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine in ). Oxidation with agents like hydrogen peroxide or reduction with sodium borohydride may be employed to modify functional groups. Reaction optimization should consider solvent polarity (e.g., acetonitrile or butanone, as in ) and catalysts (e.g., CuCl for Meerwin arylations) to improve yields .
Q. How should crystallographic data for triazolone derivatives be collected and refined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Nonius KappaCCD) at low temperatures (~233 K) to minimize thermal motion artifacts. Use SHELXS-97 for structure solution and SHELXL-2014 for refinement, as demonstrated in and . Key parameters include resolving R-factor discrepancies (aim for <0.05) and validating hydrogen bonding or halogen interactions (e.g., Br⋯O in ) . Visualization tools like Mercury or ORTEP-3 are recommended for molecular graphics .
Q. What safety protocols are critical when handling triazolone derivatives in the lab?
Follow SDS guidelines for toxicological hazards (e.g., H302: "harmful if swallowed" in ). Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to heat (>50°C) to prevent decomposition (P412 in ). For compounds with halogen substituents, monitor for C─Br⋯O interactions that may affect reactivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for triazolone derivatives?
Density Functional Theory (DFT) calculations can validate bond lengths and angles against experimental data. For example, halogen interactions (Br⋯O) in can be modeled using molecular docking software. Compare Hirshfeld surfaces to analyze intermolecular contacts and refine disorder models in SHELXL. Discrepancies in thermal ellipsoids may require constraints on isotropic displacement parameters .
Q. What strategies optimize reaction conditions for one-pot synthesis of triazolone derivatives?
Design experiments using Design of Experiments (DoE) to test variables: catalyst loading (e.g., CuCl in ), temperature (20–80°C), and solvent polarity. For diazotization-Meerwin arylation ( ), optimize stoichiometry of t-BuONO and reaction time. Monitor by LC-MS and isolate intermediates via column chromatography. Yield improvements (>80%) often require iterative parameter adjustments .
Q. How can structure-activity relationships (SAR) guide the design of bioactive triazolone derivatives?
SAR studies should focus on substituent effects. For instance, fluorobenzyl groups () enhance lipophilicity and antimicrobial activity. Molecular docking (e.g., PI3K/AKT pathways in ) can predict binding affinities. Test derivatives against biological targets (e.g., fungicidal assays in ) and correlate logP values with membrane permeability .
Q. What advanced techniques characterize non-covalent interactions in triazolone crystals?
High-resolution SC-XRD (≤0.8 Å) resolves weak interactions like C─H⋯π or halogen bonds. Topological analysis (AIM theory) quantifies interaction energies. For example, Br⋯O interactions in (2.877 Å) contribute ~3–5 kcal/mol stabilization. Pair distribution function (PDF) analysis may detect amorphous phases in polycrystalline samples .
Methodological Notes
- Data Validation : Cross-validate crystallographic data with CCDC entries (e.g., 1036852 in ) and check for Twinning (SHELXL TWIN command) .
- Synthesis Reproducibility : Document reaction conditions (e.g., inert atmosphere in ) and characterize intermediates via NMR (1H/13C) and HRMS .
- Ethical Compliance : Adopt Green Chemistry principles (e.g., solvent recycling) and adhere to institutional biosafety protocols for bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
